

Computational Insights into the Stability of Thiosulfuric Acid: A Technical Guide

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Compound of Interest

Compound Name: *Thiosulfuric acid*

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Thiosulfuric acid ($\text{H}_2\text{S}_2\text{O}_3$) is a labile sulfur oxoacid of significant academic interest due to its role as a transient intermediate in various chemical and biological processes. Its inherent instability, however, makes experimental characterization challenging. This technical guide provides an in-depth summary of computational studies that have elucidated the structural preferences, decomposition pathways, and stability of **thiosulfuric acid**, offering a theoretical framework for understanding its transient nature.

Isomeric Stability and Structure

Computational studies have been pivotal in determining the most stable isomeric form of **thiosulfuric acid**. Ab initio calculations, specifically at the Hartree-Fock level with a 6-311G** basis set and further refinements using Møller-Plesset perturbation theory (MP2 to MP4), have established that the isomer with the structural formula $(\text{O}=\text{S})(\text{OH})(\text{SH})$ is more stable than the $(\text{O}=\text{S})(\text{S}=\text{O})(\text{OH})_2$ tautomer.[1] This finding is crucial for accurately modeling the acid's reactivity.

Further density functional theory (DFT) and high-level ab initio calculations have explored the stability of these tautomers in different environments. In the gas phase, the SH/OH form (HSSO_3H) is consistently predicted to be the most stable.[2] This preference is also observed for the mono- and dihydrated forms of the acid in both the gas phase and a polarizable continuum model (PCM) simulating an aqueous environment.[2] Interestingly, for the

trihydrated species, the OH/OH tautomer becomes more stable in the polarizable continuum, highlighting the significant role of solvent interactions in dictating the preferred structure.[2]

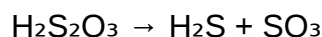
An isomer of **thiosulfuric acid**, the adduct of hydrogen sulfide and sulfur trioxide ($\text{H}_2\text{S}\cdot\text{SO}_3$), has also been investigated. Computational studies predict that the conversion of this adduct to **thiosulfuric acid** is an exothermic process, with a calculated enthalpy change of -39.5 kJ/mol, suggesting that $\text{H}_2\text{S}_2\text{O}_3$ is the thermodynamically preferred structure over its adduct.[2]

Decomposition Pathways and Energetics

The decomposition of **thiosulfuric acid** is highly condition-dependent, proceeding through different mechanisms in anhydrous and aqueous environments. Computational studies have provided key insights into the energetics of these pathways.

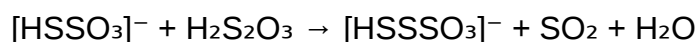
Anhydrous Decomposition

In the absence of water, **thiosulfuric acid** is known to decompose into hydrogen sulfide (H_2S) and sulfur trioxide (SO_3).[1] This unimolecular decomposition follows first-order kinetics. Computational studies have determined the activation energy for this process to be 65 kJ/mol.[1]



Aqueous Decomposition

The decomposition in water is more complex, with potential products including sulfur, sulfur dioxide, hydrogen sulfide, and various polythionates.[1] A key pathway proposed based on computational modeling involves a sulfur transfer reaction between the **thiosulfuric acid** monoanion ($[\text{HSSO}_3]^-$) and a neutral **thiosulfuric acid** molecule.[2]



This reaction is predicted to be both exothermic and exergonic in the gas phase and in a polarizable continuum, making it a thermodynamically favorable decomposition route in aqueous solutions.[2] While the activation energy for this specific sulfur transfer reaction has not been explicitly reported in the reviewed literature, its exergonic nature suggests a spontaneous process.

Summary of Quantitative Data

The following tables summarize the key quantitative data obtained from computational studies on the stability of **thiosulfuric acid**.

Parameter	Value	Computational Method	Environment	Source
Isomerization Energy				
$\text{H}_2\text{S}\cdot\text{SO}_3 \rightarrow \text{H}_2\text{S}_2\text{O}_3$ (ΔH)	-39.5 kJ/mol	G3X(MP2) // B3LYP/6-31G(2df,p)	Gas Phase	[2]
Decomposition Energetics				
$\text{H}_2\text{S}_2\text{O}_3 \rightarrow \text{H}_2\text{S} + \text{SO}_3$ (Activation Energy)	65 kJ/mol	Not specified in reviewed literature	Anhydrous	[1]
$[\text{HSSO}_3]^- + \text{H}_2\text{S}_2\text{O}_3 \rightarrow [\text{HSSSO}_3]^- + \text{SO}_2 + \text{H}_2\text{O}$	Exothermic & Exergonic	G3X(MP2) // B3LYP/6-31G(2df,p)	Gas Phase & PCM	[2]

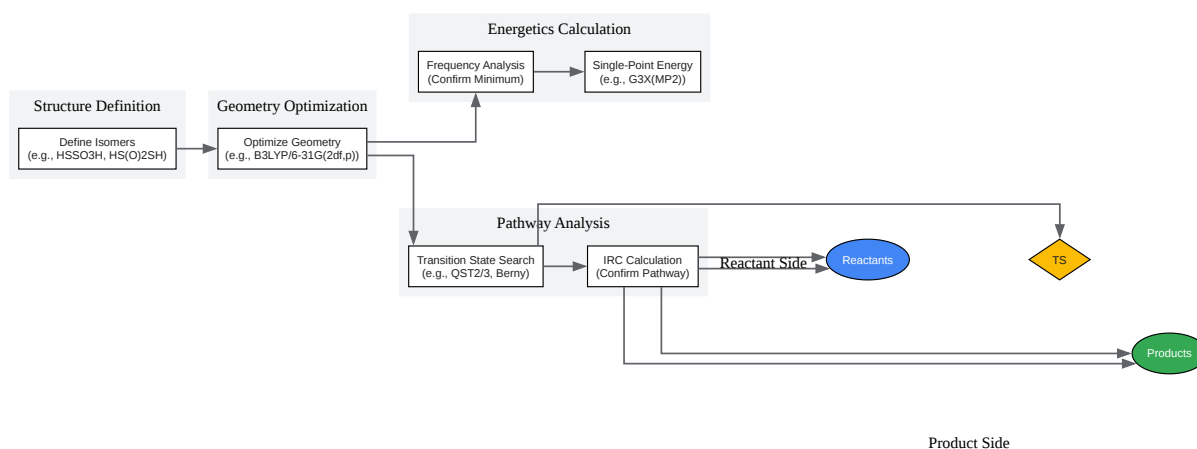
Computational Methodologies

The insights into **thiosulfuric acid** stability have been made possible through a variety of computational chemistry techniques. The table below provides a summary of the methodologies cited in key studies.

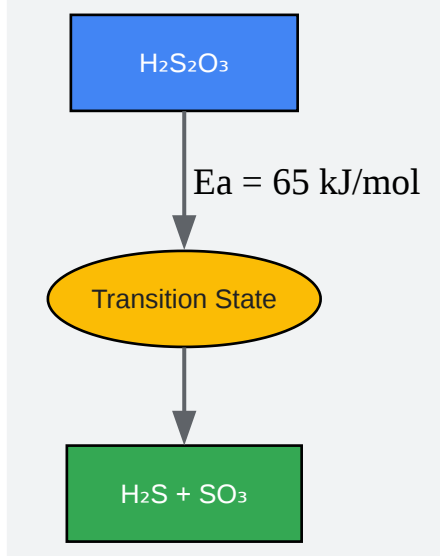
Study Focus	Level of Theory	Basis Set	Solvation Model	Software
Isomer Stability	Hartree-Fock, MP2, MP4	6-311G**	Gas Phase	Not specified
Microsolvation & Aqueous Decomposition	DFT (B3LYP) for optimization, G3X(MP2) for single-point energies	6-31G(2df,p)	Polarizable Continuum Model (PCM)	Not specified

Visualizing Computational Workflows and Decomposition Pathways

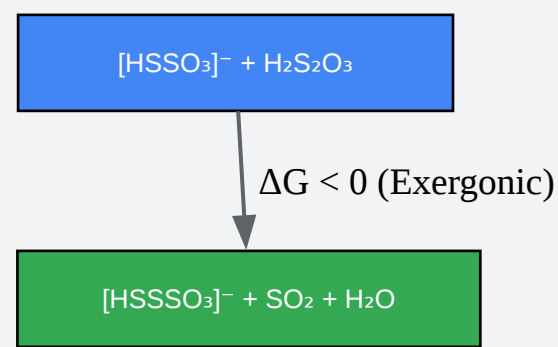
To better understand the processes involved in the computational study of **thiosulfuric acid** and its decomposition, the following diagrams are provided.



Anhydrous Decomposition



Aqueous Decomposition (Proposed)



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References

- 1. webqc.org [webqc.org]
- 2. researchgate.net [researchgate.net]
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